

analytical methods for "4-fluorophenyl 2-methyl-3-nitrobenzoate" quantification

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Compound of Interest

Compound Name: 4-fluorophenyl 2-methyl-3-nitrobenzoate

Cat. No.: B5885011

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An in-depth technical guide for the analytical quantification of **4-fluorophenyl 2-methyl-3-nitrobenzoate** requires a strategic approach tailored to its unique structural properties. As a complex ester featuring both a highly electron-deficient nitroaromatic ring and a halogenated phenolic moiety, this compound presents specific challenges regarding chemical stability and chromatographic selectivity.

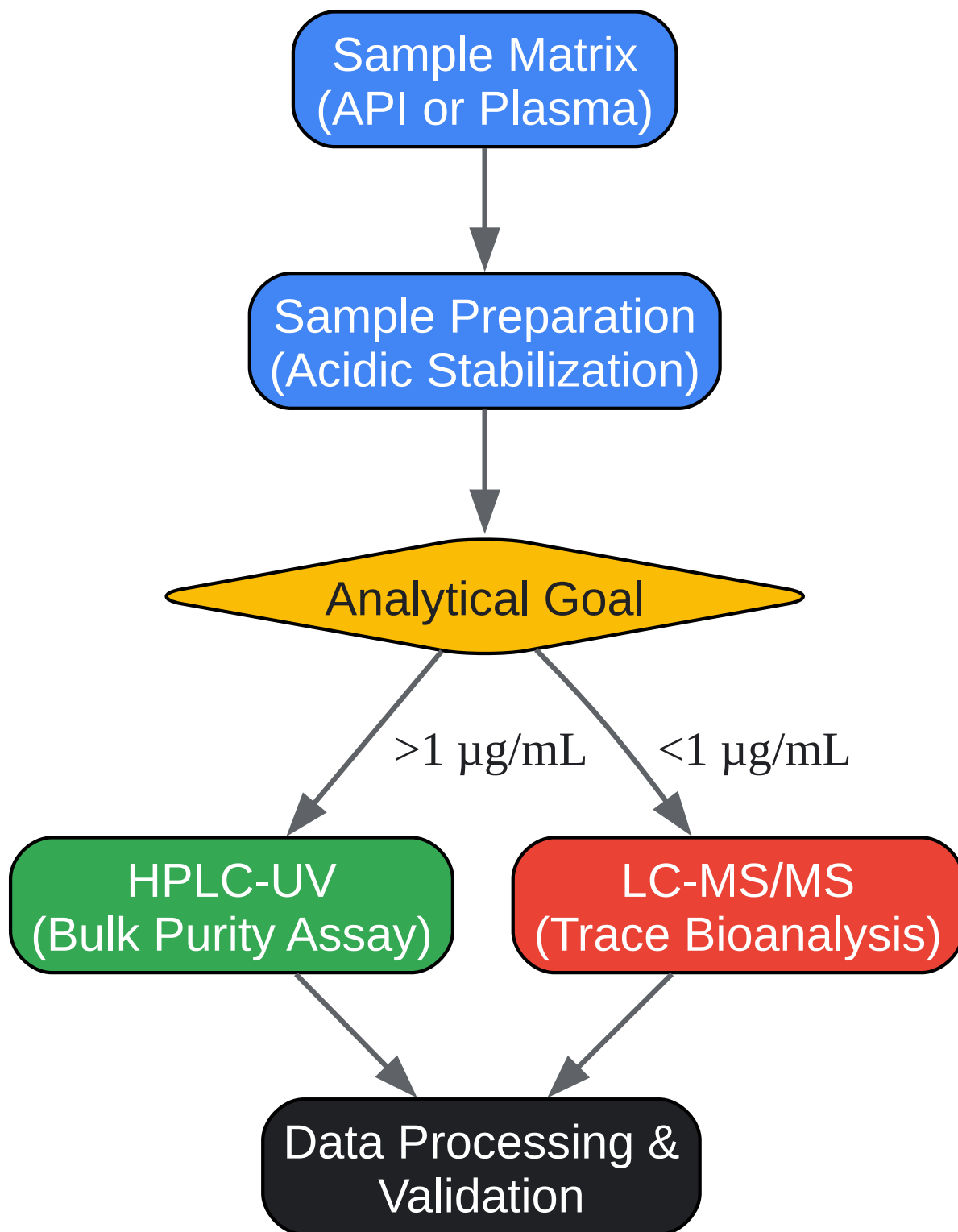
The following protocols provide field-proven methodologies for both bulk formulation assay (HPLC-UV) and trace-level bioanalysis (LC-MS/MS), grounded in rigorous analytical chemistry principles.

Chemical Context and Analytical Strategy

The molecular architecture of **4-fluorophenyl 2-methyl-3-nitrobenzoate** (C₁₄H₁₀FNO₄, Exact Mass: 275.06 Da) dictates the parameters of its quantification:

- **Ester Instability:** The electron-withdrawing nitro group and the electronegative fluorine atom render the central ester bond highly susceptible to base-catalyzed hydrolysis. All sample preparation and mobile phases must utilize acidic modifiers (e.g., 0.1% Formic Acid) to suppress ex-vivo degradation.

- **Chromatographic Selectivity:** While standard C18 columns provide baseline retention, resolving this compound from structurally similar halogenated or nitrated process impurities requires orthogonal selectivity. Fluorophenyl (F5) stationary phases are strongly recommended, as they offer enhanced dipole-dipole and π - π interactions specific to fluorinated aromatics[1].
- **Detection Modalities:** The conjugated nitrobenzoate system provides a robust UV chromophore (~254 nm) ideal for high-concentration assays[2]. For trace analysis, the ester readily ionizes in positive Electrospray Ionization (ESI+), yielding predictable fragmentation patterns[3].



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Fig 1. Decision workflow for selecting the appropriate quantification method based on concentration.

Method A: HPLC-UV Protocol (Bulk API & Formulation)

Rationale: This method is designed for routine Quality Control (QC) where concentrations exceed 1 µg/mL. The use of a fluorophenyl column ensures that any unreacted 4-fluorophenol or 2-methyl-3-nitrobenzoic acid precursors are distinctly resolved from the target API[2].

Step-by-Step Methodology:

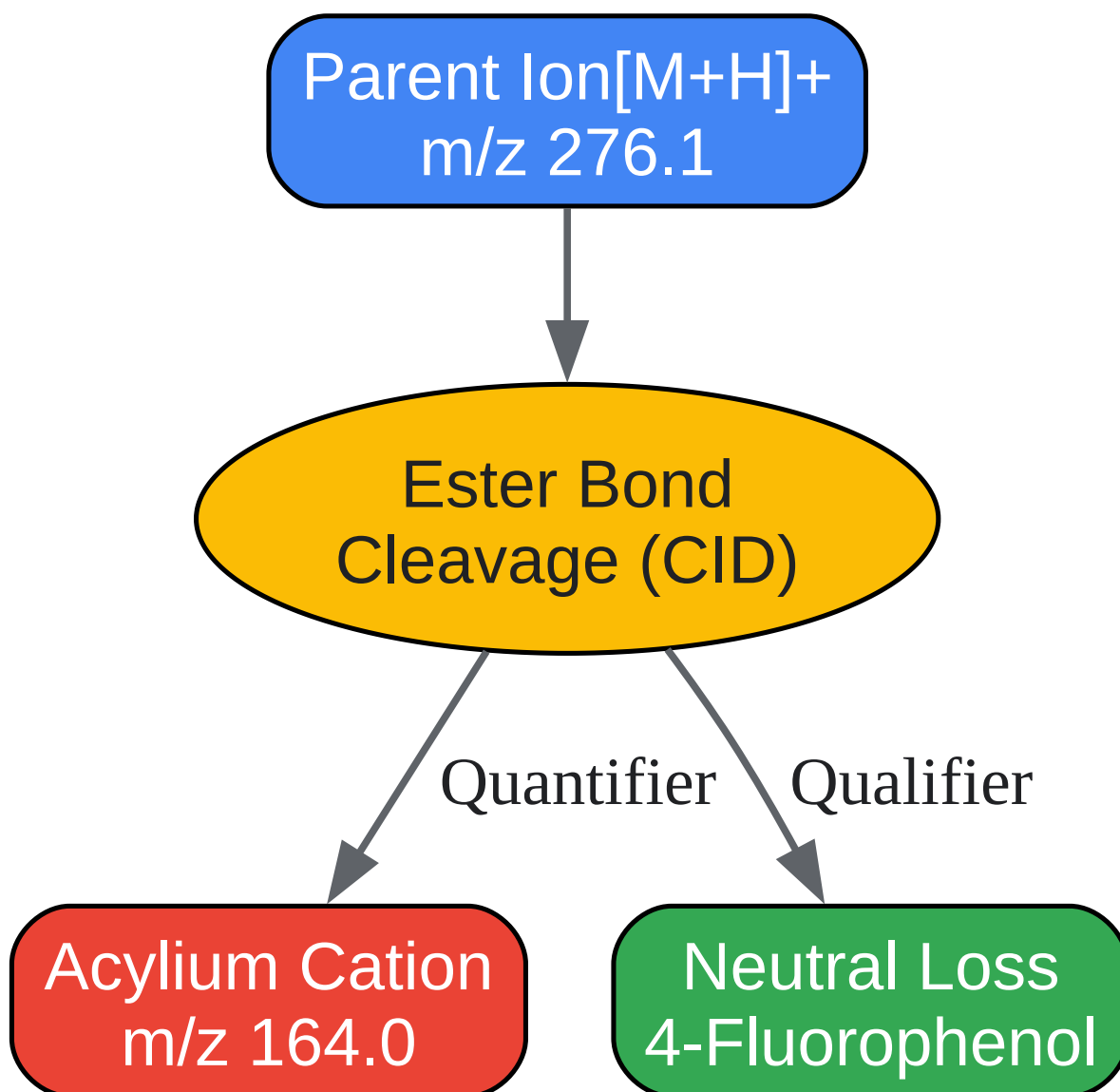
- Diluent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v). Causality: The acidic environment locks the ester in a protonated, stable state, preventing hydrolysis during autosampler queuing.
- Standard/Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a nominal concentration of 50 µg/mL. Sonicate for 5 minutes at ≤20°C to prevent thermal degradation.
- System Equilibration: Purge the HPLC system and equilibrate the F5 column with the initial mobile phase conditions (see Table 1) until a stable baseline is achieved (typically 15 column volumes).
- Execution: Inject 10 µL of the sample. Monitor the column effluent at 254 nm.
- Wash Cycle: Post-elution, ramp the organic modifier to 95% for 3 minutes to elute highly retained hydrophobic matrix components.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Specification
Column	Ascentis Express F5 (150 × 4.6 mm, 2.7 μm)
Mobile Phase A	0.1% Formic Acid in MS-Grade Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	1.0 mL/min
Gradient	0-2 min: 30% B; 2-10 min: 30% → 80% B; 10-12 min: 80% B
Column Temperature	35°C
Detection Wavelength	254 nm (Reference 360 nm)

Method B: LC-MS/MS Protocol (Trace Bioanalysis)

Rationale: For pharmacokinetic (PK) profiling or environmental monitoring, extreme sensitivity is required. ESI+ efficiently protonates the ester carbonyl, yielding an [M+H]⁺ precursor ion at m/z 276.1. Upon Collision-Induced Dissociation (CID), the ester bond cleaves, expelling neutral 4-fluorophenol (112 Da) to generate a highly stable 2-methyl-3-nitrobenzoyl acylium cation at m/z 164.0[3].



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Fig 2. Proposed ESI+ MS/MS fragmentation pathway for **4-fluorophenyl 2-methyl-3-nitrobenzoate**.

Step-by-Step Methodology:

- Matrix Precipitation: Aliquot 50 μL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
- Extraction: Add 150 μL of ice-cold Acetonitrile spiked with 0.1% Formic Acid and an appropriate Internal Standard (e.g., a deuterated analog). Causality: Cold organic solvent instantly denatures esterase enzymes present in plasma, halting enzymatic cleavage of the target analyte.
- Separation: Vortex vigorously for 30 seconds, then centrifuge at $14,000 \times g$ for 10 minutes at 4°C .
- Analysis: Transfer 100 μL of the supernatant to an autosampler vial and inject 2 μL onto a sub-2 μm UHPLC column coupled to a triple quadrupole mass spectrometer.

Table 2: LC-MS/MS MRM Parameters

Parameter	Value / Setting
Ionization Mode	ESI Positive (ESI+)
Capillary Voltage	3.0 kV
Desolvation Temp	450°C
Precursor Ion (Q1)	m/z 276.1
Quantifier Ion (Q3)	m/z 164.0 (Collision Energy: 22 eV)
Qualifier Ion (Q3)	m/z 136.0 (Collision Energy: 35 eV, loss of CO)

System Self-Validation and Quality Control

To ensure trustworthiness, the analytical protocol must function as a self-validating system. The following controls must be integrated into every batch:

- System Suitability Testing (SST): Prior to sample analysis, six replicate injections of a mid-level standard must yield a relative standard deviation (RSD) of $\leq 2.0\%$ for peak area. The tailing factor must remain ≤ 1.5 , ensuring the column's fluorophenyl phase has not degraded.
- In-Matrix Stability Check: Because esters are prone to hydrolysis, a Low Quality Control (LQC) sample must be extracted and left in the autosampler (set to 4°C) for 24 hours. A deviation of $>15\%$ in the calculated concentration indicates matrix-induced hydrolysis, signaling that the sample preparation requires stronger acidification or immediate analysis.

Table 3: Representative Method Validation Metrics

Validation Parameter	HPLC-UV (Bulk Assay)	LC-MS/MS (Bioanalysis)	Acceptance Criteria
Linear Range	1.0 – 100 $\mu\text{g/mL}$	1.0 – 1000 ng/mL	$R^2 \geq 0.995$
Limit of Quantitation (LOQ)	0.5 $\mu\text{g/mL}$	1.0 ng/mL	$S/N \geq 10$
Intra-day Precision (RSD)	1.2%	4.5%	$\leq 2.0\%$ (UV) / $\leq 15\%$ (MS)
Matrix Effect	N/A	92.4%	85% - 115% recovery

References

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